molecular formula C11H18N2O3S B8469231 4-amino-N-(3-hydroxy-2,2-dimethyl-propyl)benzenesulfonamide

4-amino-N-(3-hydroxy-2,2-dimethyl-propyl)benzenesulfonamide

Cat. No. B8469231
M. Wt: 258.34 g/mol
InChI Key: ZAAVHILNKOMOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06906065B2

Procedure details

A mixture of sulphanilyl fluoride (1 g, 5.7 mmol), 3-amino-2,2-dimethylpropan-1-ol (884 mg, 8.6 mmol) and triethylamine (0.876 ml, 6.3 mmol) in butan-1-ol (20 ml) was heated at reflux for 24 hours. The volatiles were removed by evaporation and residue was purified by chromatography on silica gel to give the title compound. NMR: 0.72 (s, 6H), 2.52 (d, 2H), 3.08 (d, 2H), 4.40 (t, 1H), 7.19 (t, 1H), 7.60 (s, 1H), 7.64 (d, 2H), 7.96 (d, 2H), 8.40 (s, 1H), m/z 259 (MN)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
0.876 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](F)(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].[NH2:12][CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16].C(N(CC)CC)C>C(O)CCC>[OH:16][CH2:15][C:14]([CH3:18])([CH3:17])[CH2:13][NH:12][S:1]([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)(=[O:10])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)F
Name
Quantity
884 mg
Type
reactant
Smiles
NCC(CO)(C)C
Name
Quantity
0.876 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation and residue
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OCC(CNS(=O)(=O)C1=CC=C(N)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.